N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide
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Description
“6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is a chemical compound with the molecular formula C6H8N2OS . Its average mass is 156.206 Da and its monoisotopic mass is 156.035736 Da .
Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” is represented by the formula C6H8N2OS . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis
The compound “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine” has a molecular weight of 156.21 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Compounds within the pyrazole family, including derivatives like those synthesized in the work by Vicentini et al. (2005), have been explored for their ability to inhibit photosynthetic electron transport. This inhibition is comparable to commercial herbicides, suggesting applications in agricultural chemistry for weed control with a specific action mechanism targeting photosynthesis Vicentini et al., 2005.
Antifungal and Antibacterial Agents
The synthesis and study of pyrazole derivatives, as explored by Palkar et al. (2017), have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit activity at non-cytotoxic concentrations, suggesting their potential as novel antibacterial agents Palkar et al., 2017.
Growth Inhibitors for Phytopathogenic Fungi
Research by Vicentini et al. (2007) into pyrazole and isoxazole derivatives demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests potential applications in agriculture to protect crops from fungal infections Vicentini et al., 2007.
Carbonic Anhydrase Inhibitors
Metal complexes of heterocyclic sulfonamide, including pyrazole derivatives, have been investigated for their strong carbonic anhydrase inhibitory properties. This research indicates potential applications in medical science, particularly for conditions where inhibition of carbonic anhydrase is beneficial Büyükkıdan et al., 2013.
Antimycobacterial Activity
Studies on pyridine and pyrazine derivatives, as seen in the work by Gezginci et al. (1998), showed significant activity against Mycobacterium tuberculosis. The research presents these compounds as potential candidates for developing new antimycobacterial drugs Gezginci et al., 1998.
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-9(7-1-3-11-16-7)13-10-12-6-2-4-15-5-8(6)17-10/h1,3H,2,4-5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDUAZWFBQUDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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